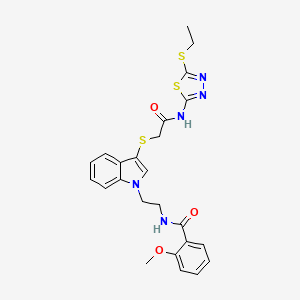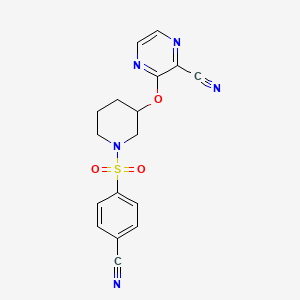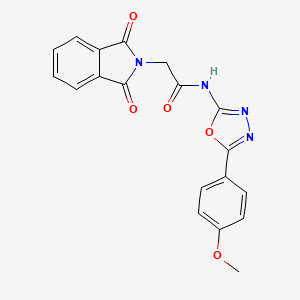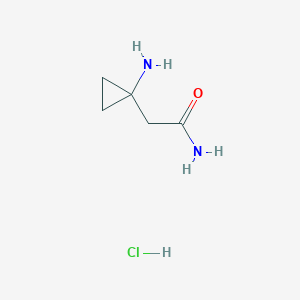
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O3S3 and its molecular weight is 527.68. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological and Pharmacological Activities
Antimicrobial Activity : Compounds containing 1,3,4-thiadiazole, like the one , have been studied for their antimicrobial properties. They show promise as antibacterial and antifungal agents due to their diverse biological activities (Ameen & Qasir, 2017).
Anticonvulsant Properties : Researchers have explored the anticonvulsant potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated significant activity in seizure models, suggesting their usefulness in developing new anticonvulsant drugs (Sych et al., 2018).
Cancer Treatment Applications : Studies on 1,3,4-thiadiazole derivatives have shown promising results in cancer treatment. They have been found to possess cytotoxic properties against various cancer cell lines, suggesting their potential role in chemotherapy (Almasirad et al., 2016).
Photodynamic Therapy for Cancer : Certain derivatives, like those involving zinc phthalocyanine, have been investigated for their effectiveness in photodynamic therapy, a treatment modality for cancer. These compounds have shown high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Properties : Research has also highlighted the effectiveness of 1,3,4-thiadiazole derivatives in combating bacterial and fungal infections. These compounds exhibit strong antimicrobial activity, providing a basis for developing new antimicrobial agents (Gür et al., 2020).
DNA Protective Ability : Some 1,3,4-thiadiazole derivatives have been found to possess DNA protective capabilities. This property is significant in the context of protecting cellular DNA from oxidative damage (Gür et al., 2020).
Anti-inflammatory Applications : These compounds have been evaluated for their potential anti-inflammatory properties. Certain derivatives have shown significant activity in reducing inflammation, which could be beneficial in treating various inflammatory conditions (Bhati & Kumar, 2008).
Anticancer Activity : The anticancer potential of 1,3,4-thiadiazole derivatives is an area of active research. Some derivatives have exhibited the ability to inhibit the growth of cancer cells, indicating their potential in cancer therapy (Çevik et al., 2020).
Propriétés
IUPAC Name |
N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S3/c1-3-33-24-28-27-23(35-24)26-21(30)15-34-20-14-29(18-10-6-4-8-16(18)20)13-12-25-22(31)17-9-5-7-11-19(17)32-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFBXCCMMUVLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2372661.png)
![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)


![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)

![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)